![molecular formula C14H8FN3S3 B2892490 6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-11-2](/img/structure/B2892490.png)
6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
The compound “6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” are not available in the retrieved sources, thiazole derivatives have been known to undergo various chemical reactions due to the presence of electrophilic and nucleophilic sites in the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus potentially playing a role in the prevention of diseases like cancer and heart disease.
Analgesic Activity
Thiazole compounds have also been associated with analgesic (pain-relieving) properties . This suggests potential applications in the development of new pain management medications.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives could be harnessed in the treatment of conditions characterized by inflammation, such as arthritis .
Antimicrobial and Antifungal Activity
These compounds have shown antimicrobial and antifungal effects , indicating potential use in the development of new antibiotics or antifungal medications.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties , suggesting potential applications in the treatment of viral infections.
Neuroprotective Activity
The neuroprotective action of thiazole compounds, such as Riluzole , suggests potential applications in the treatment of neurodegenerative disorders like amyotrophic lateral sclerosis .
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activity . This suggests potential applications in cancer treatment, as these compounds could inhibit the growth of tumor cells.
Anticonvulsant Activity
Thiazole compounds have been associated with anticonvulsant properties , indicating potential use in the treatment of conditions like epilepsy.
Future Directions
Thiazole derivatives, including “6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine”, hold promise for the development of new drug molecules with lesser side effects . Future research could focus on the design and development of different thiazole derivatives, their synthesis, characterization, and evaluation of their biological activities .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
They can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways . For example, they can influence the synthesis of neurotransmitters, such as acetylcholine , which plays a crucial role in the functioning of the nervous system.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of therapeutic properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
6-fluoro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3S3/c15-8-3-4-9-12(6-8)21-14(16-9)18-13-17-10(7-20-13)11-2-1-5-19-11/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJVHTSTZZHPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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